molecular formula C3H5NOS B2486554 2-Oxopropanethioamide CAS No. 31787-50-5

2-Oxopropanethioamide

Cat. No.: B2486554
CAS No.: 31787-50-5
M. Wt: 103.14
InChI Key: CUDPUYMADCMXBY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2-Oxopropanethioamide is an intermediate in the synthesis of a potent β-secretase (BACE-1) inhibitor . BACE-1 is an enzyme that plays a key role in the production of amyloid-β peptides, which accumulate abnormally in the brains of individuals with Alzheimer’s disease. By inhibiting BACE-1, the production of these harmful peptides can be reduced.

Mode of Action

The compound likely interacts with the active site of the enzyme, preventing it from cleaving its substrate and thus reducing the production of amyloid-β peptides .

Biochemical Pathways

This compound is involved in the biochemical pathway leading to the inhibition of BACE-1. This pathway is crucial in the context of Alzheimer’s disease, as BACE-1 is responsible for the production of amyloid-β peptides. By inhibiting this enzyme, this compound can potentially reduce the accumulation of these peptides and alleviate the symptoms of Alzheimer’s disease .

Pharmacokinetics

The ADME properties of the final drug would be influenced by various factors including its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The primary result of the action of this compound is the inhibition of BACE-1, leading to a reduction in the production of amyloid-β peptides . This could potentially slow the progression of Alzheimer’s disease by reducing the accumulation of these peptides in the brain.

Action Environment

The action of this compound, like all drugs, can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other substances that may interact with the drug, and the specific characteristics of the patient’s body . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-oxopropanethioamide involves the reaction of acetyl cyanide with hydrogen sulfide gas under continuous-flow conditions. This method is safe and scalable, providing high yields and purity. The reaction proceeds smoothly at room temperature in the presence of a small amount of triethylamine as a basic catalyst. After a residence time of 15 minutes, the target compound is obtained with excellent yield (96%) and purity (>99%) .

Another synthetic route involves the reaction of 2,2-diethoxypropanethioamide with aqueous hydrochloric acid and isopropanol. The reaction mixture is stirred at 30°C for 2 hours, resulting in the formation of this compound as an orange crystalline solid .

Industrial Production Methods

In industrial settings, the continuous-flow method using hydrogen sulfide gas is preferred due to its scalability and safety. The use of mass-flow controllers or peristaltic pumps allows for accurate dosing of the toxic gas, ensuring high reaction selectivity and a simple workup procedure .

Chemical Reactions Analysis

Types of Reactions

2-Oxopropanethioamide undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The thiocarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

2-Oxopropanethioamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: Similar in structure but lacks the carbonyl group.

    Thiourea: Contains a thiocarbonyl group but differs in the overall structure.

    Thioformamide: Similar in having a thiocarbonyl group but with a different carbon skeleton.

Uniqueness

2-Oxopropanethioamide is unique due to the presence of both a carbonyl and a thiocarbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its role as an intermediate in the synthesis of β-secretase inhibitors further highlights its significance in medicinal chemistry.

Properties

IUPAC Name

2-oxopropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c1-2(5)3(4)6/h1H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDPUYMADCMXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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